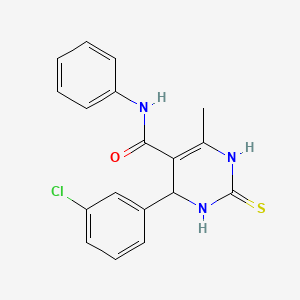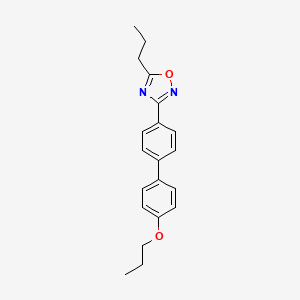![molecular formula C16H21N3O5S B5196091 5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide](/img/structure/B5196091.png)
5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide, also known as BAY 43-9006, is a small molecule inhibitor of several protein kinases. It was first synthesized by Bayer Pharmaceuticals in 1998 and has since been extensively studied for its potential use in cancer treatment.
Mecanismo De Acción
5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 inhibits several protein kinases involved in tumor growth, angiogenesis, and metastasis. It binds to the ATP-binding site of these kinases and prevents their activation. This leads to the inhibition of downstream signaling pathways that promote tumor growth and angiogenesis.
Biochemical and Physiological Effects:
5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 has been shown to induce apoptosis in tumor cells and to inhibit tumor growth in vivo. It has also been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. In addition, 5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 has been shown to inhibit the migration and invasion of tumor cells, which are critical steps in the metastatic process.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 is its broad spectrum of activity against several protein kinases involved in tumor growth, angiogenesis, and metastasis. This makes it a potentially useful tool for studying these processes in vitro and in vivo. However, one limitation of 5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 is its relatively low potency compared to other kinase inhibitors. This may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006. One area of research is the identification of biomarkers that can predict response to 5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 in cancer patients. Another area of research is the development of combination therapies that include 5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 and other targeted agents. Finally, there is a need for further investigation into the mechanisms of resistance to 5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 and the development of strategies to overcome this resistance.
Métodos De Síntesis
The synthesis of 5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 involves several steps. It starts with the reaction of 5-tert-butyl-3-isoxazolecarboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 4-amino-N-methylbenzamide to form the amide intermediate. The final step involves the reaction of the amide intermediate with p-toluenesulfonyl chloride to form the sulfonamide derivative, 5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006.
Aplicaciones Científicas De Investigación
5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 has been extensively studied for its potential use in cancer treatment. It has been shown to inhibit several protein kinases that are involved in tumor growth, angiogenesis, and metastasis. These include RAF kinase, VEGFR-2, and PDGFR-β. 5-{[(5-tert-butyl-3-isoxazolyl)amino]sulfonyl}-2-methoxy-N-methylbenzamide 43-9006 has been shown to induce apoptosis in tumor cells and to inhibit tumor growth in vivo.
Propiedades
IUPAC Name |
5-[(5-tert-butyl-1,2-oxazol-3-yl)sulfamoyl]-2-methoxy-N-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O5S/c1-16(2,3)13-9-14(18-24-13)19-25(21,22)10-6-7-12(23-5)11(8-10)15(20)17-4/h6-9H,1-5H3,(H,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUHAXCYXCWFTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=NO1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![{[6-(1,3-dioxooctahydro-2H-isoindol-2-yl)-1,3-benzothiazol-2-yl]thio}acetic acid](/img/structure/B5196010.png)
![2-chloro-N-[2-chloro-4-(trifluoromethyl)phenyl]-5-iodobenzamide](/img/structure/B5196016.png)

![[3-(2-phenylethyl)-1-(2-thienylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5196027.png)

![(2-chloro-4-nitrophenyl)[3-(4-morpholinyl)propyl]amine](/img/structure/B5196035.png)
![2-{2-chloro-4-[(cyclohexylamino)sulfonyl]phenoxy}-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B5196039.png)
![(3-ethoxy-4-methoxybenzyl)({1-[2-(4-methoxyphenyl)ethyl]-4-piperidinyl}methyl)methylamine](/img/structure/B5196042.png)

![N-(4-acetylphenyl)tetracyclo[6.6.2.0~2,7~.0~9,14~]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide](/img/structure/B5196059.png)
![N-(3-chloro-4-fluorophenyl)-2-(4-methyl-5-{[2-(4-methyl-1-piperidinyl)-2-oxoethyl]thio}-4H-1,2,4-triazol-3-yl)acetamide](/img/structure/B5196065.png)

![N~1~-(5-chloro-2-methoxyphenyl)-N~2~-cyclohexyl-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B5196104.png)
![4-{5-[(1-allyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]-2-furyl}-2-chlorobenzoic acid](/img/structure/B5196114.png)